Thalidomide-C3-OH is a derivative of thalidomide, a compound originally developed as a sedative and later withdrawn from the market due to its teratogenic effects. Despite its controversial history, thalidomide has found renewed interest in medical research for its potential therapeutic applications, particularly in treating multiple myeloma and certain inflammatory conditions. Thalidomide-C3-OH is specifically modified at the C3 position of the glutarimide ring with a hydroxyl group, which alters its pharmacological properties.
Thalidomide-C3-OH can be synthesized from commercially available thalidomide through hydroxylation processes. It falls under the classification of pharmaceutical compounds, specifically as an immunomodulatory agent. This compound is notable for its role in modulating immune responses and inhibiting angiogenesis, making it significant in cancer treatment and other therapeutic areas.
The synthesis of Thalidomide-C3-OH typically involves several key steps:
The molecular formula of Thalidomide-C3-OH is with a molecular weight of 316.31 g/mol. The structural details are as follows:
This structure features a hydroxyl group at the C3 position, which is crucial for its biological activity and interaction with various molecular targets.
Thalidomide-C3-OH can undergo several chemical reactions, including:
These reactions are facilitated by various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Thalidomide-C3-OH exerts its therapeutic effects through multiple mechanisms:
These mechanisms contribute to its efficacy in treating conditions like multiple myeloma and certain inflammatory diseases .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.31 g/mol |
| Melting Point | 269–271 °C |
| Solubility | Soluble in organic solvents; slightly soluble in water |
The physical properties indicate that Thalidomide-C3-OH has moderate solubility characteristics, which can influence its bioavailability and pharmacokinetics.
Thalidomide-C3-OH has diverse applications in scientific research:
Thalidomide derivatives have undergone a transformative journey from their origins as sedatives/teratogens to indispensable tools in molecular pharmacology. The pivotal discovery of cereblon (CRBN) as the primary target of thalidomide in 2010 revolutionized the field, revealing that immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide exert therapeutic effects by reprogramming CRBN E3 ubiquitin ligase activity [2] [6] [10]. This mechanistic insight enabled the rational design of derivatives optimized for targeted protein degradation. Thalidomide-C3-OH exemplifies this evolution—a purpose-built compound incorporating a hydroxyl-terminated propyl linker that extends from the phthalimide ring while preserving core structural motifs essential for CRBN engagement [5] [9]. Unlike early thalidomide analogs developed empirically for enhanced anti-angiogenic or anti-TNFα activity, Thalidomide-C3-OH represents a deliberate structural modification to facilitate PROTAC conjugation.
Table 1: Key Properties of Thalidomide-C3-OH
| Property | Specification |
|---|---|
| CAS Number | 2357113-44-9 |
| Molecular Formula | C₁₆H₁₆N₂O₅ |
| Molecular Weight | 316.31 g/mol |
| SMILES Notation | OCCCC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |
| Purity | ≥95% (HPLC) |
| Primary Application | PROTAC linker-ligand conjugate |
Thalidomide-C3-OH functions as a high-affinity CRBN-directed recruiter by exploiting the same molecular interface as its parent compound. Structural studies reveal that the glutarimide ring inserts into CRBN's hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400), forming critical hydrogen bonds with His378 and a water-mediated network with Tyr384 [7] [10]. The C3-OH linker protrudes solvent-exposed from the phthalimide 4-position, positioning it ideally for conjugation without steric clashes with CRBN. Biophysical analyses (SPR, ITC) confirm that linker attachment causes minimal disruption to binding kinetics, maintaining Kd values in the low micromolar range—comparable to unmodified thalidomide [3] [7].
Upon binding, Thalidomide-C3-OH induces a closed conformation in CRBN's Lon and thalidomide-binding domains (TBD), priming the E3 ligase complex for neosubstrate recruitment. This molecular "glue" behavior enables the hijacking of ubiquitin-proteasome machinery. Unlike classical inhibitors, Thalidomide-C3-OH facilitates ternary complex formation between CRBN and target proteins, enabling ubiquitin transfer to non-native substrates [2] [6]. Recent cryo-EM studies of engineered CRBN constructs (e.g., CRBNmidi) confirm that linker-modified derivatives preserve the structural dynamics essential for degradation activity [7].
In PROTAC architecture, Thalidomide-C3-OH serves a dual role as both E3 ligase ligand and spacer, bridging CRBN and target-binding domains. Its hydroxyl terminus allows straightforward conjugation to target ligands via esterification, amidation, or click chemistry, enabling rapid PROTAC assembly [5] [9]. The propyl linker length (~11.5 Å) optimizes distance between CRBN and target protein, facilitating productive ubiquitination. Shorter linkers risk incomplete ternary complex formation, while longer chains increase entropic penalties and off-target degradation [3].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: